molecular formula C19H22N2O4S B3566986 4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B3566986
M. Wt: 374.5 g/mol
InChI Key: LNRHYGXGXFKQHY-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in organic chemistry . The molecule also contains a methoxy group (OCH3) and a methyl group (CH3), both attached to nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzenesulfonamide moiety, the attachment of the methoxy and methyl groups, and the formation of the pyrrolidinylcarbonyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzenesulfonamide moiety would likely contribute to the overall polarity of the molecule, while the methoxy and methyl groups could potentially add steric bulk .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, its polarity, and the presence of any functional groups .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If this compound is intended to be a drug or a drug candidate, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and how much is used .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and, if applicable, examination of its biological activity .

Properties

IUPAC Name

4-methoxy-N-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-20(26(23,24)18-11-9-17(25-2)10-12-18)16-7-5-15(6-8-16)19(22)21-13-3-4-14-21/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRHYGXGXFKQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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